molecular formula C16H25Br2N3 B14208287 Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl- CAS No. 832077-25-5

Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-

Cat. No.: B14208287
CAS No.: 832077-25-5
M. Wt: 419.2 g/mol
InChI Key: VCZQTTRXTVBHQO-UHFFFAOYSA-N
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Description

Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl- is a complex organic compound characterized by the presence of bromine atoms, an azo group, and dipropylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl- typically involves multiple steps. One common method starts with the bromination of benzenamine to introduce bromine atoms at the 2 and 4 positions. This is followed by the introduction of the azo group through a diazotization reaction, where the amine group is converted to a diazonium salt and subsequently coupled with a suitable azo compound. Finally, the dipropylamine substituents are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Compounds with substituted functional groups replacing the bromine atoms.

Scientific Research Applications

Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms and dipropylamine substituents may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2,4-dibromo-: Lacks the azo and dipropylamine groups.

    Benzenamine, 2,6-dibromo-: Similar bromination pattern but different substitution positions.

    Benzenamine, 2,4,6-tris(1,1-dimethylethyl)-: Contains multiple tert-butyl groups instead of azo and dipropylamine groups.

Uniqueness

Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl- is unique due to the combination of bromine atoms, an azo group, and dipropylamine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

832077-25-5

Molecular Formula

C16H25Br2N3

Molecular Weight

419.2 g/mol

IUPAC Name

2,4-dibromo-6-(tert-butyldiazenyl)-N,N-dipropylaniline

InChI

InChI=1S/C16H25Br2N3/c1-6-8-21(9-7-2)15-13(18)10-12(17)11-14(15)19-20-16(3,4)5/h10-11H,6-9H2,1-5H3

InChI Key

VCZQTTRXTVBHQO-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1Br)Br)N=NC(C)(C)C

Origin of Product

United States

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